N-Fluoropyridinium pyridine heptafluorodiborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Fluoropyridinium pyridine heptafluorodiborate is a useful research compound. Its molecular formula is C10H10B2F8N2 and its molecular weight is 331.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Fluoropyridinium pyridine heptafluorodiborate (NFPy) is a fluorinating agent that has garnered attention in organic synthesis due to its unique reactivity and biological implications. This article explores the biological activity of NFPy, detailing its synthesis, properties, and applications in various chemical reactions, particularly in the context of fluorination processes.

Chemical Structure and Properties

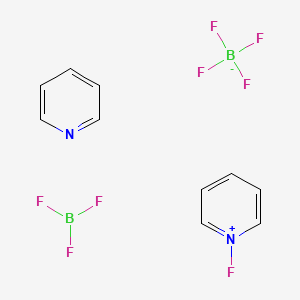

NFPy, with the molecular formula C10H10B2F8N2, consists of a pyridinium cation and a heptafluorodiborate anion. The presence of fluorine atoms significantly influences its reactivity, making it a potent electrophilic fluorinating agent. The compound exhibits unique NMR characteristics, which aid in understanding its behavior in chemical reactions.

Table 1: Key Properties of NFPy

| Property | Value |

|---|---|

| Molecular Weight | 332.00 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

| Fluorine Content | High effective fluorine content |

Synthesis of N-Fluoropyridinium Salts

The synthesis of NFPy involves the reaction of pyridine with fluorine gas under controlled conditions. The process typically utilizes a mixture of 10% fluorine in nitrogen to form stable N-fluoropyridinium salts. This method allows for the selective introduction of fluorine into various substrates, enhancing their reactivity and potential biological activity .

Biological Activity and Applications

NFPy has been investigated for its potential applications in medicinal chemistry and organic synthesis. Its ability to introduce fluorine into organic molecules is particularly valuable in the development of pharmaceuticals, as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Case Studies

- Fluorination of Aromatic Compounds : Research indicates that NFPy can effectively fluorinate aromatic compounds under mild conditions, yielding high selectivity and purity. For instance, studies have shown successful fluorination of phenolic compounds, which are critical intermediates in drug synthesis .

- Electrophilic Fluorination : NFPy has been employed as an electrophilic fluorinating agent for various nucleophilic substrates, including carbanions and olefins. This versatility allows for the preparation of diverse fluorinated products with potential biological activity .

- Pharmaceutical Applications : The introduction of fluorine into drug candidates can significantly alter their pharmacokinetic properties. For example, compounds synthesized using NFPy have shown promise as inhibitors in cancer therapy by enhancing their binding affinity to target enzymes .

Mechanistic Insights

The mechanism by which NFPy operates as a fluorinating agent involves the formation of a reactive intermediate that facilitates the transfer of the fluoride ion to the substrate. This process is influenced by factors such as electronic effects from substituents on the pyridine ring and steric hindrance .

Safety and Toxicity Considerations

While NFPy is effective as a fluorinating agent, it is essential to consider its safety profile. As with many fluorinated compounds, there may be associated hazards due to the high reactivity and potential toxicity of fluoride ions. Proper handling procedures should be followed to mitigate risks during laboratory use.

Aplicaciones Científicas De Investigación

Fluorination of Organic Compounds

The primary application of N-fluoropyridinium pyridine heptafluorodiborate lies in its use as a fluorinating agent for various organic compounds. It has demonstrated effectiveness in fluorinating:

- Aliphatic Compounds : Such as 1-octyl magnesium bromide and enolate derivatives like 3-pentanone enol acetate.

- Alicyclic Compounds : Including 1-morpholino-1-cyclohexene and cyclohexanone trimethylsilyl enol ether.

- Aromatic Compounds : Notably benzene and anisole, leading to the formation of fluoroaromatic products .

Table 1: Examples of Fluorination Reactions

| Substrate Type | Example Compound | Reaction Conditions | Product Yield |

|---|---|---|---|

| Aliphatic | 1-Octyl magnesium bromide | Reflux with N-fluoropyridinium salt | High |

| Alicyclic | 1-Morpholino-1-cyclohexene | Stirred at room temperature with acetonitrile | Moderate |

| Aromatic | Anisole | Reflux in CH₂Cl₂ for 24 hours | Up to 70% |

Advantages Over Other Fluorinating Agents

This compound presents several advantages compared to traditional fluorinating agents:

- Cost-Effectiveness : It is less expensive than alternatives such as N-fluoropyridinium triflate.

- Reduced Hazards : The preparation process eliminates the hazards associated with intermediates like pyridine difluoride.

- Convenient Preparation Conditions : It can be synthesized at more manageable temperatures compared to other fluorinating agents .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in organic synthesis:

- Fluorination of Anisole : In one study, anisole was refluxed with the reagent, resulting in a conversion rate of 20% to a mixture of fluoroanisoles after 7 hours, increasing to 70% after 24 hours .

- Fluorination of Cyclohexanones : The reagent was also used effectively to convert cyclohexanone trimethylsilyl enol ether into 3-fluorocyclohexanone, showcasing its utility in synthesizing fluorinated ketones under mild conditions .

Propiedades

IUPAC Name |

1-fluoropyridin-1-ium;pyridine;trifluoroborane;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN.C5H5N.BF4.BF3/c6-7-4-2-1-3-5-7;1-2-4-6-5-3-1;2-1(3,4)5;2-1(3)4/h1-5H;1-5H;;/q+1;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBNMUUTZSTDRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=[N+](C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2F8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131307-35-2 |

Source

|

| Record name | 1-Fluoropyridinium Pyridine Heptafluorodiborate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.